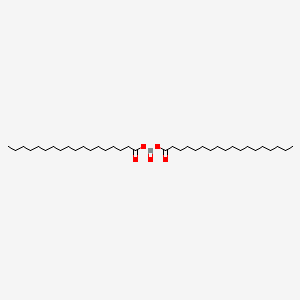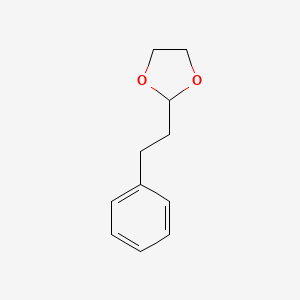
2-Phenethyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenethyl-1,3-dioxolane is an organic compound with the molecular formula C10H12O2. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Phenethyl-1,3-dioxolane can be synthesized through the acetalization of phenylacetaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . Another method involves the ring-opening of epoxides in the presence of ketones catalyzed by graphene oxide under ultrasonic irradiation .
Industrial Production Methods
Industrial production of this compound often employs similar methods to those used in laboratory synthesis but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency. The choice of catalyst and reaction conditions can vary depending on the desired purity and application of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it back to the original aldehyde or alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the dioxolane ring can be opened or modified.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Acid catalysts: p-Toluenesulfonic acid, sulfuric acid (H2SO4), and hydrochloric acid (HCl) .Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylacetaldehyde or benzoic acid, while reduction can produce phenethyl alcohol .
Applications De Recherche Scientifique
2-Phenethyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis.
Biology: It serves as a solvent and reagent in various biochemical assays.
Medicine: Research has explored its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Phenethyl-1,3-dioxolane exerts its effects involves its ability to form stable acetal structures. This stability allows it to protect sensitive functional groups during chemical reactions. The molecular targets and pathways involved include interactions with carbonyl compounds, leading to the formation of cyclic acetals .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenyl-1,3-dioxolane
- 2-Methyl-2-phenethyl-1,3-dioxolane
- 2-Benzyl-1,3-dioxolane
Uniqueness
2-Phenethyl-1,3-dioxolane is unique due to its specific phenethyl group, which imparts distinct chemical properties and reactivity compared to other dioxolanes. This uniqueness makes it particularly valuable in applications requiring selective protection of carbonyl groups .
Propriétés
Numéro CAS |
4360-60-5 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-(2-phenylethyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H14O2/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11/h1-5,11H,6-9H2 |
Clé InChI |
LEBHHJDUAJKLKG-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


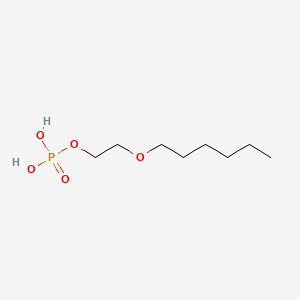
![[(2R)-3-[[(2S)-2-amino-3-methoxy-3-oxopropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13749301.png)
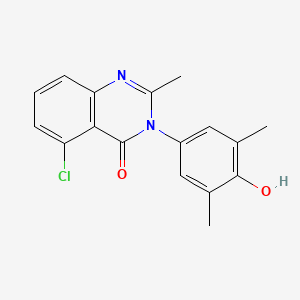
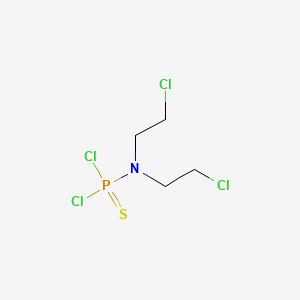
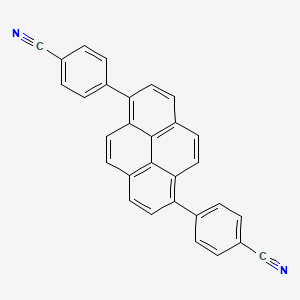
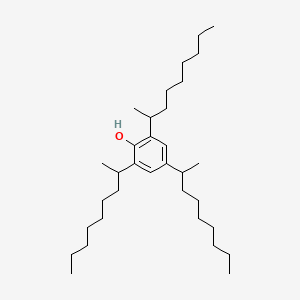

![2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid](/img/structure/B13749324.png)
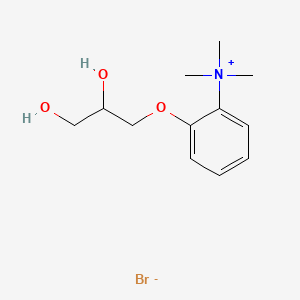
![Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl]](/img/structure/B13749333.png)
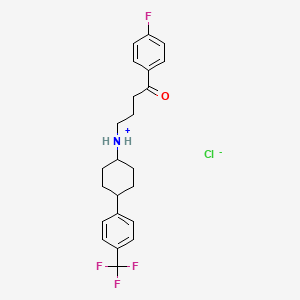
![2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B13749341.png)

